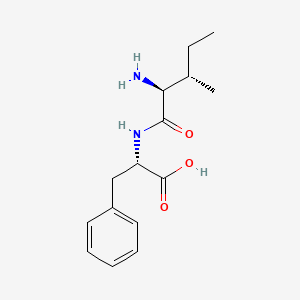

Ile-Phe

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-10(2)13(16)14(18)17-12(15(19)20)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20)/t10-,12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDZARSFSMZOQO-DRZSPHRISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309816 | |

| Record name | L-Isoleucyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22951-98-0 | |

| Record name | L-Isoleucyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22951-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Isoleucine-Phenylalanine (Ile-Phe) Dipeptide Self-Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembly of short peptides into well-defined nanostructures has emerged as a cornerstone of bottom-up nanotechnology, with profound implications for drug delivery, tissue engineering, and biomaterials science. Among these, the isoleucine-phenylalanine (Ile-Phe) dipeptide, an analogue of the core recognition motif of the Alzheimer's Aβ peptide, has garnered significant attention for its ability to spontaneously form hierarchical structures in aqueous environments.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanisms governing this compound dipeptide self-assembly, detailing the intricate interplay of molecular driving forces and environmental factors that dictate the formation of these remarkable nanomaterials.

Driving Forces of this compound Self-Assembly

The spontaneous organization of this compound dipeptides into ordered supramolecular structures is primarily governed by a delicate balance of non-covalent interactions. While aromatic stacking was initially considered a primary driver, the higher hydrophobicity of the constituent amino acids is now understood to be a critical initiating factor.[1]

-

Hydrophobic Interactions: The hydrophobic nature of both the isoleucine and phenylalanine side chains is a principal driving force for the initial aggregation of the dipeptides in an aqueous solution, minimizing their contact with water molecules.

-

π-π Stacking: The aromatic phenyl rings of the phenylalanine residues engage in π-π stacking interactions, which contribute significantly to the stability and order of the assembled nanostructures. This aromatic attraction is a key factor in the molecular packing of the dipeptides.

-

Hydrogen Bonding: Intermolecular hydrogen bonds form between the peptide backbones (N-H and C=O groups), creating a network that provides structural integrity to the growing assemblies. Specifically, head-to-tail hydrogen bonding interactions between the terminal NH3+ and COO- groups are crucial.

These interactions collectively drive the hierarchical self-assembly process, leading to the formation of higher-order structures.

Hierarchical Self-Assembly Pathway

The self-assembly of this compound dipeptides is a hierarchical process that begins with the association of individual monomers and culminates in the formation of macroscopic structures like hydrogels.

Caption: Hierarchical self-assembly of this compound dipeptides.

Influence of Environmental Factors

The self-assembly process of this compound and other dipeptides is highly sensitive to environmental conditions, which can be modulated to control the resulting nanostructures.

-

Concentration: The concentration of the dipeptide in solution is a critical parameter. Below a certain critical aggregation concentration (CAC), the dipeptides exist as soluble monomers. Above the CAC, self-assembly is initiated. Gelation, a macroscopic manifestation of self-assembly, is observed at higher concentrations.

-

pH: The pH of the solution influences the ionization state of the N-terminal amine and C-terminal carboxylic acid groups. Changes in pH can alter the electrostatic interactions between dipeptide molecules, thereby affecting the morphology and stability of the assembled structures. For instance, this compound has been observed to form a stable hydrogel at pH 5.8.

-

Temperature: The self-assembly of this compound is a thermoreversible process. An increase in temperature can disrupt the non-covalent interactions holding the assembly together, leading to disassembly. Conversely, cooling can promote aggregation.

-

Solvents: The choice of solvent significantly impacts self-assembly. Organic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are often used to dissolve the dipeptides initially before introducing an aqueous environment to trigger assembly.

Caption: Key environmental factors influencing self-assembly.

Quantitative Data on this compound Self-Assembly

The following table summarizes key quantitative data related to the self-assembly of this compound dipeptides, extracted from published literature.

| Parameter | Value | Conditions | Reference |

| Initial Dissolution Concentration | 200 mg/ml | In 1,1,1,3,3,3-hexafluoro-2-propanol | |

| Critical Aggregation Concentration (CAC) | ~0.5 mg/ml | In aqueous solution, monitored by light absorbance at 360 nm | |

| Gel Formation | Macroscopic gel formation | At concentrations above the CAC | |

| pH for Stable Hydrogel | 5.8 | In aqueous solution | |

| Thermoreversibility | Gel-sol transition | Upon heating |

Experimental Protocols

The study of this compound dipeptide self-assembly involves several key experimental steps, from sample preparation to the characterization of the resulting nanostructures.

Sample Preparation for Self-Assembly

-

Stock Solution Preparation: Lyophilized this compound dipeptide is dissolved in an organic solvent, typically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), at a high concentration (e.g., 100 mg/mL). The solution is vortexed to ensure homogeneity.

-

Initiation of Self-Assembly: The stock solution is then diluted into an aqueous buffer (e.g., deionized water or a specific pH buffer) to the desired final peptide concentration. This solvent switch from organic to aqueous triggers the self-assembly process.

-

Incubation: The solution is incubated under specific conditions (e.g., temperature, time) to allow for the formation of mature nanostructures. For example, heating to 80 °C followed by cooling to room temperature can be used to promote the formation of nanotubes from diphenylalanine.

Characterization Techniques

A variety of microscopic and spectroscopic techniques are employed to characterize the morphology, structure, and properties of the self-assembled this compound nanostructures.

-

Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology and dimensions of the nanostructures, such as fibrillar networks and nanotubes.

-

Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the assembled structures and can also be used to probe their mechanical properties.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of the peptides within the assembly, such as the presence of β-sheets.

-

Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures, confirming their presence in the assemblies.

-

Rheology: Rheological measurements are used to characterize the mechanical properties of the resulting hydrogels, such as their stiffness and viscoelasticity.

References

An In-depth Technical Guide on the Discovery and Synthesis of the Isoleucyl-Phenylalanine (Ile-Phe) Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of the Isoleucyl-Phenylalanine (Ile-Phe) dipeptide. It details both historical and contemporary synthetic methodologies, presents key quantitative data, and explores the peptide's role in biological contexts, particularly its involvement in amyloid self-assembly, which is pertinent to neurodegenerative diseases.

Discovery and Early Synthesis

The precise first discovery and synthesis of the Isoleucyl-Phenylalanine dipeptide is not prominently documented in readily available historical literature. However, its synthesis can be situated within the broader history of peptide chemistry. The pioneering work of Emil Fischer in the early 1900s laid the foundation for peptide synthesis, introducing concepts of protecting groups and peptide bonds.[1][2][3] The first dipeptide, glycylglycine, was synthesized by Fischer in 1901.[1][4]

An early example of the synthesis of a peptide containing the this compound linkage can be found in a 1967 patent describing the synthesis of a larger peptide amide. This method is representative of classical solution-phase peptide synthesis prevalent at the time.

Historical Synthesis Approach: Solution-Phase Synthesis

The early synthesis of peptides like this compound was performed in solution, a method that, while versatile, can be time-consuming due to the need for purification of intermediates. The general steps, adapted from historical contexts, would have involved:

-

Protection of Amino Acids: The N-terminus of the first amino acid (e.g., Isoleucine) and the C-terminus of the second amino acid (e.g., Phenylalanine) were protected to prevent unwanted side reactions. A common N-terminal protecting group was the carbobenzoxy (Cbz) group, introduced by Bergmann and Zervas in 1932. The C-terminus was typically protected as a simple ester, such as a methyl or benzyl ester.

-

Activation and Coupling: The free carboxyl group of the N-protected isoleucine was activated to facilitate the formation of the peptide bond. A widely used coupling reagent during this era was dicyclohexylcarbodiimide (DCC). The activated isoleucine would then be reacted with the C-terminally protected phenylalanine.

-

Deprotection: Following the coupling reaction, the protecting groups were removed to yield the final dipeptide. The Cbz group, for instance, could be removed by catalytic hydrogenation.

Modern Synthesis Methodologies

Contemporary synthesis of this compound is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), a technique developed by R. Bruce Merrifield that revolutionized the field by simplifying the purification process. The most common strategy employed is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

2.1. Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol for SPPS of this compound:

Materials and Reagents:

-

Fmoc-Phe-Wang resin (or other suitable resin for a C-terminal carboxylic acid)

-

Fmoc-Ile-OH

-

Coupling Reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure

-

-

Deprotection Reagent: 20% Piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The Fmoc-Phe-Wang resin is swollen in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the phenylalanine on the resin by treating it with 20% piperidine in DMF for 5-20 minutes. The resin is then thoroughly washed with DMF.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, Fmoc-Ile-OH (3-4 equivalents relative to the resin loading) is dissolved in DMF.

-

HOBt or OxymaPure (3-4 equivalents) is added.

-

DIC (3-4 equivalents) is added, and the mixture is allowed to pre-activate for a few minutes.

-

The activated Fmoc-Ile-OH solution is then added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours.

-

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products. A Kaiser test can be performed to confirm the completion of the coupling.

-

Final Fmoc Deprotection: The Fmoc group from the newly added isoleucine is removed using 20% piperidine in DMF.

-

Final Washing: The resin is washed sequentially with DMF, IPA, and DCM and then dried under vacuum.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed by treating the resin with the cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is washed with cold ether. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

2.2. Solution-Phase Synthesis

While less common for routine synthesis, solution-phase methods are still valuable, particularly for large-scale production. Modern solution-phase synthesis utilizes a variety of protecting groups and coupling reagents to optimize yield and minimize side reactions.

Experimental Protocol for Solution-Phase Synthesis of this compound:

Materials and Reagents:

-

Boc-Ile-OH (N-terminally protected Isoleucine)

-

H-Phe-OMe·HCl (C-terminally protected Phenylalanine methyl ester hydrochloride)

-

Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Additive: 1-Hydroxybenzotriazole (HOBt)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Deprotection Reagents:

-

For Boc group: Trifluoroacetic acid (TFA) in DCM

-

For methyl ester: Aqueous sodium hydroxide (saponification)

-

-

Aqueous work-up solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

Procedure:

-

Coupling:

-

Dissolve Boc-Ile-OH, H-Phe-OMe·HCl, and HOBt in DCM or DMF.

-

Add DIPEA to neutralize the hydrochloride salt.

-

Cool the solution to 0°C and add EDC.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

The reaction mixture is washed sequentially with dilute acid, saturated sodium bicarbonate, and brine to remove excess reagents and by-products.

-

The organic layer is dried and concentrated to yield the protected dipeptide, Boc-Ile-Phe-OMe.

-

The protected dipeptide can be purified by column chromatography if necessary.

-

-

Deprotection:

-

C-terminal deprotection (Saponification): The methyl ester is hydrolyzed using aqueous NaOH in a suitable solvent like methanol.

-

N-terminal deprotection: The Boc group is removed by treatment with TFA in DCM.

-

The final product is isolated after appropriate work-up and purification.

-

Data Presentation

Table 1: Physicochemical Properties of L-Isoleucyl-L-Phenylalanine

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂N₂O₃ | |

| Molecular Weight | 278.35 g/mol | |

| CAS Number | 22951-98-0 | |

| Appearance | Solid |

Table 2: Key Reagents in this compound Synthesis

| Synthesis Method | Reagent Type | Examples | Function | Reference |

| Solid-Phase (Fmoc) | N-α-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the N-terminus; base-labile. | |

| Coupling Reagents | DIC, HBTU, HATU | Activate the carboxyl group for peptide bond formation. | ||

| Linker/Resin | Wang, Rink Amide | Anchors the peptide to the solid support. | ||

| Deprotection Reagent | Piperidine | Removes the Fmoc group. | ||

| Cleavage Reagent | TFA (Trifluoroacetic acid) | Cleaves the peptide from the resin and removes side-chain protecting groups. | ||

| Solution-Phase | N-α-Protecting Group | Boc (tert-butyloxycarbonyl), Cbz (Carbobenzoxy) | Protects the N-terminus; acid-labile (Boc) or removed by hydrogenolysis (Cbz). | |

| C-α-Protecting Group | Methyl ester, Benzyl ester | Protects the C-terminus. | ||

| Coupling Reagents | DCC, EDC | Activate the carboxyl group for peptide bond formation. |

Mandatory Visualizations

References

An In-depth Technical Guide on the Primary Structure and Properties of Isoleucyl-Phenylalanine (Ile-Phe)

Introduction

Isoleucyl-Phenylalanine, abbreviated as this compound or IF, is a dipeptide composed of two amino acids, L-isoleucine and L-phenylalanine, linked by a peptide bond.[1][2] This document provides a comprehensive overview of its primary structure, physicochemical properties, and known biological characteristics. It also details experimental protocols for its synthesis and analysis, targeting researchers, scientists, and professionals in drug development. As a dipeptide, this compound serves as a fundamental building block for larger polypeptides and proteins and has been identified as a metabolite.[2][3] Its self-assembly properties, which are of interest in the study of amyloid formation and the development of novel biomaterials, are also a key area of research.[4]

Primary Structure and Identification

The primary structure of a peptide is defined by the sequence of its constituent amino acids. In the case of this compound, the N-terminus is occupied by Isoleucine and the C-terminus by Phenylalanine.

The fundamental chemical details are outlined below:

-

Chemical Formula : C15H22N2O3

-

IUPAC Name : (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid

-

Synonyms : Isoleucyl-Phenylalanine, L-Ile-L-Phe, IF dipeptide

-

SMILES : CC--INVALID-LINK----INVALID-LINK--C(=O)O">C@@HN

-

InChI Key : WMDZARSFSMZOQO-DRZSPHRISA-N

Physicochemical Properties

The properties of this compound are derived from the combined characteristics of its constituent amino acids, Isoleucine (hydrophobic) and Phenylalanine (hydrophobic, aromatic). A summary of its key computed and experimental properties is presented in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 278.35 g/mol | |

| Monoisotopic Mass | 278.16304257 Da | |

| Chemical Formula | C15H22N2O3 | |

| Polar Surface Area | 92.42 Ų | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bond Count | 7 |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Water Solubility | 0.26 g/L | ALOGPS |

| logP (Octanol-Water Partition Coefficient) | -0.64 | ALOGPS |

| logP (Octanol-Water Partition Coefficient) | -0.39 | ChemAxon |

| logS (Aqueous Solubility) | -3 | ALOGPS |

| pKa (Strongest Acidic) | 3.95 | ChemAxon |

| pKa (Strongest Basic) | 8.51 | ChemAxon |

| Physiological Charge | 0 | ChemAxon |

| Bioavailability | Yes | ChemAxon |

| Rule of Five | Yes | ChemAxon |

Biological Properties and Research Interest

This compound is primarily known as an intermediate in protein catabolism. However, recent research has highlighted its capacity for self-assembly, a property of significant interest in materials science and neurodegenerative disease research.

-

Self-Assembly and Gelation : The this compound dipeptide can self-associate in aqueous solutions to form a transparent, thermoreversible gel. This gel is composed of a network of well-ordered, fibrillar nanostructures. This behavior is analogous to the Phe-Phe motif found in the Alzheimer's Aβ peptide, making this compound a valuable model for studying the initial stages of amyloid fibril formation.

-

Metabolic Role : As a dipeptide, this compound is an incomplete breakdown product of protein digestion. While many dipeptides are short-lived intermediates, some possess physiological or cell-signaling effects.

Experimental Protocols

The following sections detail common methodologies for the synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of this compound using a standard Fmoc (Fluorenylmethyloxycarbonyl) protection strategy.

Materials:

-

2-chlorotrityl chloride resin

-

Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

-

Fmoc-L-Isoleucine (Fmoc-Ile-OH)

-

Coupling agents (e.g., HBTU, HOBt)

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine solution (20% in DMF)

-

DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

Methodology:

-

Resin Loading: The 2-chlorotrityl chloride resin is swelled in DCM. Fmoc-Phe-OH is then attached to the resin in the presence of DIPEA. The resin is washed sequentially with DMF and DCM.

-

Fmoc Deprotection (Phenylalanine): The Fmoc protecting group is removed from the resin-bound Phenylalanine using a 20% piperidine solution in DMF. This exposes the free amine group for the next coupling step.

-

Coupling (Isoleucine): Fmoc-Ile-OH is activated using coupling agents and added to the resin. DIPEA is used to facilitate the peptide bond formation. The reaction progress is monitored using a Kaiser test.

-

Fmoc Deprotection (Isoleucine): The Fmoc group is removed from the N-terminal Isoleucine using 20% piperidine in DMF.

-

Cleavage and Deprotection: The synthesized dipeptide is cleaved from the resin, and side-chain protecting groups (if any) are removed simultaneously using a cleavage cocktail containing Trifluoroacetic acid (TFA).

-

Precipitation and Recovery: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, centrifuged, and the resulting crude peptide is dried under vacuum.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

Purification by HPLC

Methodology: The crude this compound peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C-18 column is typically used for purification.

-

Solvents:

-

Solvent A: Water with 0.05% Trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile (MeCN) with 0.05% TFA.

-

-

Elution: The peptide is eluted using a gradient of Solvent B. For example, a linear gradient from 5% to 95% Solvent B over 30 minutes.

-

Detection: The peptide elution is monitored by UV absorbance at 220 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peak are collected, pooled, and lyophilized to obtain the purified this compound dipeptide.

Characterization by Mass Spectrometry

Methodology: The identity and purity of the synthesized this compound are confirmed using mass spectrometry.

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly employed.

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent mixture (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

-

Analysis: The sample is infused into the mass spectrometer. The expected mass for the protonated molecule [M+H]+ is calculated (Expected m/z ≈ 279.17).

-

Tandem MS (MS/MS): To confirm the sequence, fragmentation of the parent ion is performed. The resulting fragment ions are analyzed to verify the presence of both Isoleucine and Phenylalanine residues.

Signaling Pathways and Molecular Interactions

While this compound itself is not a primary signaling molecule, its constituent amino acids and related peptides are involved in various biological pathways. Phenylalanine, for instance, is a precursor for tyrosine, which is crucial for the synthesis of catecholamine neurotransmitters. Furthermore, peptides containing Phe and Ile can influence metabolic and immune signaling. For example, the exercise-induced metabolite N-lactoyl-phenylalanine (Lac-Phe) has been shown to suppress the NF-κB signaling pathway, thereby inhibiting macrophage M1 polarization and reducing inflammation.

The self-assembly of this compound provides a model for understanding the molecular interactions that drive the formation of larger, potentially pathogenic, protein aggregates.

Caption: Logical model of this compound self-assembly into a hydrogel network.

References

- 1. Showing Compound Isoleucyl-Phenylalanine (FDB111943) - FooDB [foodb.ca]

- 2. This compound | C15H22N2O3 | CID 7009596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Isoleucyl-Phenylalanine (HMDB0028914) [hmdb.ca]

- 4. This compound Dipeptide Self-Assembly: Clues to Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Hydrophobicity in Isoleucine-Phenylalanine Dipeptide Aggregation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The self-assembly of short peptides into ordered nanostructures is a phenomenon of significant interest, providing fundamental insights into amyloid formation and offering pathways for the development of novel biomaterials. The dipeptide Isoleucine-Phenylalanine (Ile-Phe), an analog of the core recognition motif of Alzheimer's Aβ peptide (Phe-Phe), self-assembles in aqueous solutions to form fibrillar, amyloid-like nanostructures.[1][2] This guide delves into the core mechanism driving this process, establishing the pivotal role of hydrophobicity. Through a comparative analysis with the non-assembling Valine-Phenylalanine (Val-Phe) dipeptide, we elucidate how subtle changes in side-chain hydrophobicity dictate the propensity for aggregation. This document provides a comprehensive overview of the thermodynamic drivers, quantitative aggregation data, and detailed experimental protocols for studying this model system.

Introduction: The Hydrophobic Effect as the Primary Driver of this compound Self-Assembly

The spontaneous organization of molecules in a solution is governed by a complex interplay of non-covalent interactions, including hydrogen bonding, electrostatic forces, and hydrophobic interactions.[1] In the context of the this compound dipeptide self-assembly in water, hydrophobic forces are the predominant initial driving force. The process is a classic example of the hydrophobic effect, where the non-polar side chains of Isoleucine (Ile) and Phenylalanine (Phe) are driven to associate with each other to minimize their disruptive contact with the surrounding water molecules.[1][3]

This initial hydrophobic collapse is believed to facilitate the formation of primary soluble aggregates, which then serve as nuclei for the subsequent growth of larger, ordered fibrillar structures. While hydrogen bonds and electrostatic interactions between the peptide backbones and termini contribute to the stability and order of the final fibril network, they are considered secondary to the initial hydrophobic trigger in an aqueous environment due to strong competitive interactions with the solvent.

The most compelling evidence for the primacy of hydrophobicity comes from the direct comparison between this compound and Val-Phe. These dipeptides differ by only a single methyl group in their aliphatic side chain (Isoleucine vs. Valine). This seemingly minor difference provides this compound with a significantly greater hydrophobicity, which is sufficient to induce aggregation. In contrast, Val-Phe, with its lower hydrophobicity, is unable to self-assemble under identical conditions, highlighting a critical hydrophobicity threshold for initiating the aggregation cascade. This observation strongly suggests that forces like aromatic stacking, while potentially contributory, are not the main assembly-driving force.

Quantitative Data Summary

The differential behavior of this compound and Val-Phe provides a clear, quantitative basis for understanding the impact of hydrophobicity on aggregation. The following table summarizes key quantitative findings from comparative studies.

| Parameter | This compound Dipeptide | Val-Phe Dipeptide | Rationale/Significance | Reference |

| Self-Assembly in H₂O | Forms a transparent, thermoreversible gel composed of fibrillar nanostructures. | Does not self-assemble or form gels, remains soluble even at high concentrations. | Demonstrates a critical hydrophobicity threshold for aggregation, which this compound meets and Val-Phe does not. | |

| Critical Concentration | Aggregation transition occurs at ~1.1% (w/v). | No aggregation detected at comparable or higher concentrations. | Defines the minimum concentration required for the hydrophobic effect to drive large-scale assembly of this compound. | |

| Light Absorbance (360 nm) | Shows a sharp, sigmoid increase in absorbance as a function of concentration, indicating the formation of light-scattering aggregates. | No significant increase in absorbance with concentration. | Provides a quantitative measure of aggregation propensity, correlating turbidity with the formation of large structures. | |

| TNS Fluorescence | Exhibits a significant increase in fluorescence intensity upon binding of the polarity-sensitive probe TNS. | No significant TNS fluorescence. | Indicates the formation of exposed hydrophobic pockets or surfaces during the self-association process, confirming the involvement of hydrophobic interactions. |

Key Experimental Protocols

The study of dipeptide aggregation relies on a suite of biophysical and imaging techniques. Below are detailed methodologies for key experiments.

Dipeptide Sample Preparation and Gelation

-

Peptide Solubilization: Lyophilized this compound or Val-Phe dipeptide powder is weighed and dissolved in deionized water (or a specified buffer like PBS) to the desired concentration (e.g., ranging from 0.1% to 2% w/v).

-

Dissolution: The solution is typically heated (e.g., to 70-90°C) and vortexed or sonicated to ensure complete dissolution of the peptide into a monomeric state.

-

Gel Formation: The clear, hot solution is allowed to cool slowly to room temperature undisturbed. Gel formation for aggregating peptides like this compound is observed as the solution becomes viscous and traps the solvent.

-

pH Adjustment (for specific studies): To test the effect of terminal group ionization, the pH of the peptide solution can be adjusted using 1 N HCl or 1 N NaOH.

Monitoring Aggregation Kinetics and Propensity

-

UV-Vis Spectroscopy (Light Scattering):

-

Principle: Measures the turbidity of the solution, which increases as peptides assemble into large, light-scattering aggregates.

-

Protocol: Prepare peptide solutions at various concentrations in a suitable buffer. Place the samples in a quartz cuvette. Measure the absorbance at a non-absorbing wavelength, typically between 340 nm and 405 nm, using a spectrophotometer. Plot absorbance versus concentration to determine the critical aggregation concentration.

-

-

Thioflavin T (ThT) Fluorescence Assay:

-

Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.

-

Protocol: Prepare a stock solution of ThT (e.g., 1 mM in water). For the assay, add the peptide solution to a final concentration of 10-20 µM ThT in a 96-well black plate. Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence over time or with concentration indicates amyloid-like fibril formation.

-

-

TNS Fluorescence Assay for Hydrophobicity:

-

Principle: 2-(p-toluidinylnaphthalene-6-sulfonate) (TNS) is a fluorescent probe that is weakly fluorescent in polar (aqueous) environments but becomes highly fluorescent in non-polar (hydrophobic) environments. It is used to detect the formation of solvent-exposed hydrophobic clusters during aggregation.

-

Protocol: Prepare a stock solution of TNS. Add TNS to the peptide solution at a final concentration of 50 µM. Incubate for a set period. Measure the fluorescence emission spectrum (typically 400-550 nm) with excitation at 365 nm. A significant increase in fluorescence intensity indicates the presence of hydrophobic regions.

-

Structural Characterization of Aggregates

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: This technique probes the vibrational modes of the peptide backbone. The amide I region (1600–1700 cm⁻¹) is particularly sensitive to secondary structure, with a strong peak around 1630 cm⁻¹ being a hallmark of intermolecular β-sheets.

-

Protocol: A concentrated solution or gel of the peptide (e.g., 2% w/v) is placed between two CaF₂ windows with a defined path length spacer. Spectra are collected using an FTIR spectrometer, typically averaging over 200 scans. A buffer spectrum is subtracted, and the baseline is corrected. Second-derivative analysis is often used to resolve individual spectral components.

-

-

Transmission Electron Microscopy (TEM):

-

Principle: Provides direct visualization of the morphology and dimensions of the self-assembled nanostructures.

-

Protocol: Apply a small aliquot (5-10 µL) of the peptide solution or diluted gel onto a carbon-coated copper grid. Allow the sample to adsorb for 1-2 minutes. Wick off the excess liquid with filter paper. Optionally, negatively stain the sample with a solution of 2% (w/v) uranyl acetate for 1 minute to enhance contrast. Allow the grid to air-dry completely before imaging with a transmission electron microscope.

-

Visualizations: Workflows and Conceptual Models

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the conceptual basis for the role of hydrophobicity in this compound aggregation.

References

An In-depth Technical Guide to the Thermoreversible Gelation of Isoleucyl-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermoreversible gelation of the dipeptide Isoleucyl-phenylalanine (Ile-Phe). This phenomenon, driven by the self-assembly of dipeptide molecules into a complex network of fibrillar nanostructures, holds significant promise for applications in drug delivery, tissue engineering, and as a model system for studying amyloid formation.[1][2] This document details the quantitative parameters governing this compound hydrogel formation, outlines the experimental protocols for its characterization, and visualizes the underlying molecular processes.

Core Concepts: Self-Assembly and Gelation

The thermoreversible gelation of Isoleucyl-phenylalanine is a macroscopic manifestation of a molecular self-assembly process.[1] In aqueous solutions, this compound molecules spontaneously organize into hierarchical structures. This process is initiated by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking between the aromatic phenylalanine residues. These initial interactions lead to the formation of fibrillar nanostructures. As these fibrils grow and entangle, they create a three-dimensional network that entraps the solvent, resulting in the formation of a hydrogel.[1] The "thermoreversible" nature of this gel indicates that the transition between the solution (sol) and gel state is dependent on temperature.[1]

Quantitative Data on this compound Gelation

The formation and stability of Isoleucyl-phenylalanine hydrogels are critically dependent on concentration and temperature. The following tables summarize the key quantitative data derived from experimental studies.

| Parameter | Value | Conditions | Reference |

| Critical Gelation Concentration (CGC) | 1.1% (w/v) | Aqueous solution | |

| Gel Formation Concentration | >1.5% (w/v) | Aqueous solution |

Table 1: Concentration-Dependent Properties of Isoleucyl-phenylalanine Gelation. This table outlines the minimum concentrations required for the initiation of self-assembly and the formation of a solid gel.

| Dipeptide Concentration | Gel-Sol Transition Temperature | Conditions | Reference |

| 2% (w/v) | 304 K (31 °C) | Aqueous solution | |

| 1.5% (w/v) | 299 K (26 °C) | Aqueous solution |

Table 2: Temperature-Dependent Properties of Isoleucyl-phenylalanine Gelation. This table illustrates the thermoreversible nature of the hydrogel, with the transition temperature being dependent on the dipeptide concentration.

Experimental Protocols

The characterization of Isoleucyl-phenylalanine hydrogels involves a suite of experimental techniques to probe their macroscopic properties and underlying nanostructure.

Hydrogel Preparation

-

Dissolution: Dissolve lyophilized Isoleucyl-phenylalanine dipeptide in 1,1,1,3,3,3-hexafluoro-2-propanol to create a stock solution.

-

Dilution: Dilute the stock solution in aqueous buffer (e.g., water or phosphate-buffered saline) to the desired final concentration (typically above 1.5% w/v for gel formation).

-

Gelation: Allow the solution to stand at room temperature. Gelation should be observable as a loss of fluidity. For temperature-dependent studies, the solution can be heated to induce a sol state and subsequently cooled to trigger gelation.

Spectroscopic Characterization

-

Fluorescence Spectroscopy:

-

Prepare this compound samples in a quartz cuvette.

-

Excite the sample at 250 nm to measure the intrinsic fluorescence of the phenylalanine residue.

-

Record the emission spectrum between 260 nm and 400 nm.

-

Set both excitation and emission slits to 10 nm.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare diluted, gelled, and air-dried samples of the dipeptide.

-

For analysis of hydrogen bonding, exchange labile protons with deuterium by dissolving the dipeptide in D₂O.

-

Record infrared spectra to identify the secondary structure, looking for characteristic peaks of β-sheet formation (around 1630 cm⁻¹).

-

Microscopic Characterization

-

Transmission Electron Microscopy (TEM):

-

Apply a small volume of the this compound hydrogel to a carbon-coated TEM grid.

-

Negatively stain the sample with a solution of uranyl acetate (e.g., 1% w/v).

-

Allow the grid to dry completely.

-

Image the grid using a transmission electron microscope to visualize the fibrillar nanostructures.

-

Rheological Characterization

While specific rheological data for this compound is not extensively published, the general approach to characterizing dipeptide hydrogels involves:

-

Sample Loading: Place the hydrogel sample onto the rheometer plate.

-

Amplitude Sweep: Perform a strain sweep to determine the linear viscoelastic region (LVR) where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

-

Frequency Sweep: Within the LVR, perform a frequency sweep to measure G' and G'' as a function of frequency. A stable gel will exhibit G' > G'' across the frequency range.

-

Temperature Sweep: To determine the gel-sol transition temperature, perform a temperature ramp while monitoring G' and G''. The point at which G' and G'' crossover is indicative of the transition.

Visualizing the Process: Diagrams

To better illustrate the processes involved in the study of Isoleucyl-phenylalanine thermoreversible gelation, the following diagrams are provided.

Caption: A diagram illustrating the hierarchical self-assembly process of Isoleucyl-phenylalanine into a hydrogel.

Caption: A flowchart outlining the typical experimental workflow for the preparation and characterization of Isoleucyl-phenylalanine hydrogels.

References

Initial Characterization of Isoleucine-Phenylalanine (Ile-Phe) Dipeptide Self-Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The self-assembly of short peptides into well-defined nanostructures is a rapidly advancing field with significant implications for nanotechnology and medicine. Among these, the dipeptide Isoleucine-Phenylalanine (Ile-Phe) has garnered considerable attention for its ability to self-associate in aqueous solutions to form a transparent, thermoreversible hydrogel.[1][2][3][4] This hydrogel is composed of a network of fibrillar nanostructures, which exhibit strong birefringence upon binding with Congo red, a characteristic feature of amyloid-like structures.[1] The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic forces, and hydrophobic interactions. This technical guide provides an in-depth overview of the initial characterization of this compound self-assembly, detailing the experimental protocols for key analytical techniques and presenting quantitative data in a structured format.

Introduction

The study of self-assembling peptides offers valuable insights into the fundamental principles of molecular self-organization and provides a versatile platform for the development of novel biomaterials. The this compound dipeptide, an analog of the diphenylalanine motif found in the Alzheimer's Aβ peptide, serves as an excellent model system for investigating the initial stages of amyloid formation. Unlike the closely related Val-Phe dipeptide, which does not self-assemble, this compound readily forms a hydrogel, highlighting the critical role of the additional methyl group in the isoleucine side chain in driving the self-assembly process. This guide will focus on the primary methods used to characterize the formation and morphology of this compound nanostructures.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the initial characterization of this compound self-assembly.

| Parameter | Value | Method of Determination | Reference |

| Morphological Properties | |||

| Fibril Width | ~55 nm | Transmission Electron Microscopy (TEM) | |

| Fibril Length | Several micrometers | Transmission Electron Microscopy (TEM) | |

| Physical Properties | |||

| Critical Concentration for Self-Assembly | 1.1% (w/v) | Light Absorbance at 360 nm | |

| Gelation | Macroscopic observation | Visual Inspection | |

| Thermoreversibility | Yes | Temperature-dependent Light Absorbance | |

| Spectroscopic Properties | |||

| FTIR Amide I band (non-hydrogen-bonded) | 1662 cm⁻¹ | Fourier Transform Infrared Spectroscopy | |

| FTIR NH band (non-hydrogen-bonded) | 3398 cm⁻¹ | Fourier Transform Infrared Spectroscopy |

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of this compound self-assembly are provided below.

Peptide Preparation and Self-Assembly

-

Peptide Synthesis and Purification : The this compound dipeptide is synthesized using standard solid-phase peptide synthesis protocols based on Fmoc N-protection. Purification is achieved through reversed-phase high-performance liquid chromatography (HPLC). The identity and purity of the dipeptide are confirmed by mass spectrometry and NMR spectroscopy.

-

Initiation of Self-Assembly : Lyophilized this compound dipeptide is dissolved in a suitable solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), at a high concentration (e.g., 200 mg/ml). Self-assembly is then initiated by adding water to achieve the desired final peptide concentration. The solution is typically vortexed and sonicated to ensure homogeneity. For hydrogel formation, a specific concentration, for example, 2% (w/v) in water, is prepared and may require heating to facilitate dissolution, followed by cooling to induce gelation.

Morphological Characterization

-

Sample Preparation : A small aliquot (e.g., 5 µL) of the this compound self-assembly solution is applied to a carbon-coated copper grid.

-

Staining : The sample is negatively stained with a solution of uranyl acetate (e.g., 2% w/v) for a few minutes.

-

Imaging : The grid is air-dried and observed using a transmission electron microscope at an appropriate accelerating voltage.

-

Sample Preparation : A sample of the this compound hydrogel is placed on an SEM stub and freeze-dried.

-

Coating : The dried sample is sputter-coated with a thin layer of a conductive material, such as gold or platinum.

-

Imaging : The coated sample is then imaged using a scanning electron microscope.

Spectroscopic Characterization

-

Phenylalanine Intrinsic Fluorescence :

-

Sample Preparation : Prepare this compound solutions at various concentrations in water.

-

Measurement : Record the fluorescence emission spectra using a fluorescence spectrophotometer. The samples are excited at 250 nm, and the emission is measured between 260 nm and 400 nm. Both excitation and emission slits are set at 10 nm.

-

-

2-p-Toluidinylnaphthalene-6-sulfonate (TNS) Binding Assay :

-

Reagent Preparation : Prepare a 1 mM stock solution of TNS in water.

-

Sample Preparation : Prepare a 2% (w/v) this compound solution containing a final TNS concentration of 10 µM.

-

Kinetic Measurement : To monitor the kinetics of self-assembly, the sample is heated to 333 K and then gradually cooled to 278 K. The sample is excited at 323 nm, and the fluorescence emission at 423 nm is monitored over time. For static measurements, the fluorescence emission spectra are recorded between 350 nm and 550 nm with an excitation wavelength of 323 nm. Excitation and emission slits are set at 10 nm.

-

-

Sample Preparation : this compound solutions are prepared at a concentration of 5 mM in water, and the pH is adjusted to 7.0.

-

Measurement : The sample is placed in a 0.1 mm pathlength quartz cuvette. CD spectra are recorded on a spectropolarimeter at 25 °C. Spectra are typically scanned from 190 to 260 nm with a resolution of 1 nm and a scanning speed of 50 nm/min. Multiple scans (e.g., 25 accumulations) are averaged to improve the signal-to-noise ratio.

-

Sample Preparation : Prepare this compound samples at different concentrations (e.g., 0.1% and 2% w/v) to represent the solution and gel states.

-

Measurement : Acquire FTIR spectra to identify intermolecular interactions. The amide I and NH stretching regions are of particular interest for determining the presence of hydrogen bonding.

Visualizations

The following diagrams illustrate the experimental workflow for characterizing this compound self-assembly and the proposed hierarchical assembly process.

References

Probing the Phase Behavior of Isoleucine-Phenylalanine (Ile-Phe) Dipeptide Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phase behavior of Isoleucine-Phenylalanine (Ile-Phe) dipeptide solutions. This dipeptide, a simple yet significant biomolecule, exhibits complex self-assembly properties, forming thermoreversible hydrogels with fibrillar nanostructures.[1][2] Understanding and controlling this behavior is paramount for its application in drug delivery, tissue engineering, and as a model system for studying amyloid formation.[1][3] This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes the underlying processes to facilitate further research and development.

Phase Behavior of this compound Solutions

The self-assembly of this compound in aqueous solutions is a fascinating phenomenon driven primarily by hydrophobic interactions between the amino acid side chains.[1] This process leads to the formation of a transparent, thermoreversible hydrogel composed of a network of fibrillar nanostructures. The transition from a solution of individual dipeptide molecules to a structured hydrogel is sensitive to several factors, including concentration, temperature, and pH.

Concentration-Dependent Self-Assembly

The aggregation of this compound is highly dependent on its concentration in the solution. Below a certain threshold, the dipeptide exists predominantly as soluble monomers. As the concentration increases, self-assembly into larger structures is initiated.

A key parameter in this process is the critical aggregation concentration (CAC), which marks the transition from a soluble to a polymerized state. For this compound solutions, a significant transition is observed at approximately 1.1% (w/v). This transition can be monitored by observing the increase in light absorbance at 360 nm, which follows a sigmoidal curve as the peptide concentration rises.

Table 1: Concentration-Dependent Properties of this compound Solutions

| Concentration (% w/v) | Observed State | 1H-NMR Signal Characteristics |

| 0.02 | Monomeric Solution | Well-resolved, sharp peaks |

| > 0.5 | Supramolecular Structure Formation | Progressive broadening of signals, unresolved peaks |

| 1.1 | Critical Aggregation Concentration | Sigmoidal transition in absorbance |

| 2.0 | Gel State | Broad, unresolved peaks |

Temperature-Dependent Phase Transition

The hydrogel formed by this compound is thermoreversible, meaning it can transition between a gel and a solution state with changes in temperature. Upon heating, the gel network disassembles, and the solution becomes fluid. This process is fully reversible, with the gel reforming upon cooling. The transition temperature is dependent on the dipeptide concentration.

Table 2: Sol-Gel Transition Temperatures of this compound Solutions

| Concentration (% w/v) | Sol-Gel Transition Temperature (K) |

| 1.5 | 299 |

| 2.0 | 304 |

A qualitative phase diagram can be constructed based on the available data, illustrating the relationship between concentration, temperature, and the physical state of the this compound solution.

Caption: Qualitative phase diagram of this compound solutions.

Influence of pH on Gel Stability

The stability of the this compound hydrogel is also influenced by pH. The dipeptide solution naturally establishes a pH of 5.8. Altering the pH significantly disrupts the gel network. Lowering the pH to 2.0 or increasing it to 12.0 leads to the disintegration of the fibrillar network and the formation of amorphous aggregates. This is attributed to changes in the ionization state of the N-terminal amino group and the C-terminal carboxyl group, which are crucial for the head-to-tail interactions that stabilize the fibrillar structure.

Experimental Protocols

Synthesis of this compound Dipeptide

This compound dipeptides can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.

Caption: Solid-Phase Peptide Synthesis Workflow.

Protocol:

-

Resin Preparation: Swell a suitable resin (e.g., Wang resin) in a solvent like dichloromethane (DCM).

-

First Amino Acid Coupling: Attach the first amino acid, Fmoc-Phe-OH, to the resin using a coupling agent such as DCC/DMAP.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the attached Phenylalanine using a solution of piperidine in dimethylformamide (DMF).

-

Second Amino Acid Coupling: Couple the second amino acid, Fmoc-Ile-OH, to the deprotected Phenylalanine on the resin using a coupling agent like HBTU/DIPEA.

-

Final Fmoc Deprotection: Remove the Fmoc group from the Isoleucine residue.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Purification: Purify the crude dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound dipeptide by mass spectrometry and NMR.

Characterization of this compound Self-Assembly

TEM is used to visualize the fibrillar nanostructures within the hydrogel.

Protocol:

-

Prepare a dilute suspension of the this compound hydrogel in water.

-

Apply a small drop of the suspension onto a carbon-coated copper grid.

-

Allow the sample to adsorb for a few minutes.

-

Wick away the excess liquid with filter paper.

-

Negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid.

-

Allow the grid to dry completely before imaging with a transmission electron microscope.

FTIR spectroscopy is employed to study the secondary structure and intermolecular interactions of the dipeptides during self-assembly. The amide I region (1600-1700 cm⁻¹) is particularly informative.

Protocol:

-

Prepare this compound solutions at various concentrations in D₂O.

-

Acquire FTIR spectra using an attenuated total reflectance (ATR) setup.

-

Record spectra at different temperatures to observe thermoreversible transitions.

-

Analyze the amide I band for shifts indicative of β-sheet formation (typically around 1630 cm⁻¹) and changes in hydrogen bonding. A shift in the COO⁻ vibrational band can indicate changes in head-to-tail interactions.

Table 3: Selected FTIR Bands for this compound at 298 K

| Concentration (% w/v) | Amide I (cm⁻¹) | COO⁻ (cm⁻¹) |

| 0.1 | 1662 | 1598 |

| 0.8 | 1661 | 1598 |

| 2.0 | 1660 | 1570 |

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, providing insights into the aggregation process.

Protocol:

-

Prepare this compound solutions at the desired concentrations and filter them to remove dust particles.

-

Place the solution in a suitable cuvette and insert it into the DLS instrument.

-

Equilibrate the sample to the desired temperature.

-

Measure the intensity fluctuations of scattered light over time.

-

The instrument's software calculates the diffusion coefficient and, from that, the hydrodynamic radius of the particles using the Stokes-Einstein equation. An increase in the hydrodynamic radius indicates aggregation.

The ThT assay is used to detect the presence of amyloid-like fibrillar structures, as ThT exhibits enhanced fluorescence upon binding to β-sheet-rich aggregates.

Protocol:

-

Prepare a stock solution of ThT in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Prepare the this compound samples at the desired concentrations and incubate them under conditions that promote fibril formation.

-

Add an aliquot of the ThT stock solution to the this compound sample.

-

Measure the fluorescence emission at approximately 482 nm with an excitation wavelength of around 440-450 nm.

-

An increase in fluorescence intensity compared to a control sample (ThT with monomeric this compound or buffer alone) indicates the presence of amyloid-like fibrils.

Signaling Pathways

While specific signaling pathways directly activated by the this compound dipeptide are not yet fully elucidated, peptides, in general, play crucial roles as signaling molecules in the nervous system and other biological contexts. Hydrophobic dipeptides can be involved in modulating neuronal activity and may have roles in neuro-signaling.

Peptides can act as neurotransmitters or neuromodulators, influencing synaptic transmission and neuronal growth. They often exert their effects by binding to specific receptors on the cell surface, initiating intracellular signaling cascades. Given the hydrophobic nature of this compound, it is plausible that it could interact with cell membranes or specific hydrophobic binding pockets of receptors.

Caption: Conceptual Model of Dipeptide Signaling.

Further research is required to identify the specific receptors and downstream signaling pathways that may be modulated by this compound. This could involve screening for binding partners and investigating the effects of this compound on neuronal cell cultures.

Conclusion

The this compound dipeptide presents a rich area of study with significant potential for biomaterial applications. Its well-defined phase behavior, characterized by concentration-, temperature-, and pH-dependent self-assembly into a fibrillar hydrogel, makes it a versatile building block for the design of smart materials. The experimental protocols outlined in this guide provide a robust framework for the characterization of this compound solutions and their assembled nanostructures. While the specific signaling roles of this compound remain an open area of investigation, its structural similarity to motifs in amyloidogenic peptides suggests its potential biological relevance. This technical guide serves as a comprehensive resource to aid researchers in further unraveling the complexities of this compound phase behavior and harnessing its potential for scientific and therapeutic advancements.

References

The Biological Significance of Isoleucyl-Phenylalanine (Ile-Phe): A Technical Guide for Researchers

An In-depth Examination of a Dipeptide at the Crossroads of Material Science and Sensory Perception

The dipeptide Isoleucyl-Phenylalanine (Ile-Phe) presents a fascinating case study in biological relevance, extending from its fundamental role in the formation of amyloid structures to its interaction with human sensory systems as a bitter tastant. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological functions of this compound, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Physicochemical Properties and Synthesis

This compound is a dipeptide composed of the amino acids L-isoleucine and L-phenylalanine. Its structure, characterized by the hydrophobic side chains of both constituent amino acids, is central to its biological activities.

| Property | Value | Reference |

| Molecular Formula | C15H22N2O3 | [1] |

| Molecular Weight | 278.35 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid | [1] |

| Bitter Recognition Threshold (for Phe-Ile) | 1.479 mM |

Synthesis of this compound Dipeptide

The synthesis of this compound can be achieved through standard solid-phase or liquid-phase peptide synthesis protocols.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc-based)

-

Resin Preparation: A pre-loaded Wang or Rink amide resin with the C-terminal amino acid (Fmoc-Phe) is used as the solid support.

-

Fmoc Deprotection: The Fmoc protecting group on the phenylalanine residue is removed using a 20% solution of piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The next amino acid (Fmoc-Ile-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) and added to the resin to form the peptide bond.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Final Deprotection and Cleavage: The N-terminal Fmoc group is removed as described in step 2. The dipeptide is then cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

-

Purification: The crude peptide is precipitated with cold diethyl ether, and the resulting solid is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified this compound dipeptide is characterized by mass spectrometry and NMR to confirm its identity and purity.

Self-Assembly and Relevance to Amyloid Formation

A significant body of research on this compound has focused on its remarkable ability to self-assemble into well-ordered nanostructures, including fibrillar networks that form hydrogels. This property is highly relevant to the study of amyloid diseases, as short peptide fragments can often recapitulate the aggregation behavior of larger amyloidogenic proteins.

The self-assembly of this compound is primarily driven by hydrophobic interactions between the isoleucine and phenylalanine side chains. At sufficient concentrations, these interactions overcome the solvation of individual dipeptide molecules, leading to the formation of larger aggregates.

Quantitative Data on this compound Self-Assembly

| Parameter | Condition | Value | Reference |

| Gelation Concentration | In water | >1.5% (w/v) | |

| Transition Temperature (2% w/v) | In water | 304 K | |

| Transition Temperature (1.5% w/v) | In water | 299 K |

Experimental Protocols for Studying Self-Assembly

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To monitor the changes in molecular mobility of the dipeptide upon self-assembly.

-

Methodology:

-

Prepare a series of this compound solutions in D₂O at varying concentrations (e.g., 0.05% to 2% w/v).

-

Acquire ¹H NMR spectra for each concentration at a constant temperature.

-

Observe the broadening of NMR signals, which indicates a decrease in molecular motion due to the formation of supramolecular structures.

-

For temperature-dependent studies, acquire spectra of a gel-forming concentration (e.g., 2% w/v) at a range of temperatures (e.g., 295–330 K) to observe the reversible disassembly of the structures at higher temperatures, indicated by the sharpening of NMR peaks.

-

Transmission Electron Microscopy (TEM)

-

Objective: To visualize the morphology of the self-assembled nanostructures.

-

Methodology:

-

Prepare a solution of this compound at a concentration known to form aggregates (e.g., 1% w/v in water).

-

Apply a small drop of the solution onto a carbon-coated copper grid.

-

After a brief incubation period, blot off the excess solution.

-

Apply a drop of a negative staining agent (e.g., 2% uranyl acetate) to the grid and blot off the excess.

-

Allow the grid to air-dry completely.

-

Image the grid using a transmission electron microscope to observe the fibrillar nanostructures.

-

Thioflavin T (ThT) Fluorescence Assay

-

Objective: To detect the presence of amyloid-like β-sheet structures in the self-assembled aggregates.

-

Methodology:

-

Prepare a solution of this compound that has been allowed to aggregate.

-

Add a solution of Thioflavin T to the peptide solution to a final concentration of approximately 10-20 µM.

-

Measure the fluorescence emission spectrum (typically around 482 nm) upon excitation at approximately 450 nm.

-

An increase in fluorescence intensity compared to a control solution of ThT alone indicates the presence of β-sheet-rich structures.

-

Interaction with Bitter Taste Receptors

Dipeptides composed of hydrophobic amino acids are frequently associated with a bitter taste.[2] This bitterness is mediated by a family of G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs). While direct quantitative data for this compound is limited, the properties of similar dipeptides strongly suggest that it acts as a bitter tastant.

Activation of Bitter Taste Receptors

Several studies have shown that dipeptides containing phenylalanine and other hydrophobic amino acids can activate various TAS2Rs, with TAS2R1, TAS2R4, TAS2R14, and TAS2R39 being common targets.[3] The activation of these receptors initiates a downstream signaling cascade that ultimately leads to the perception of bitterness.

Experimental Protocol: Heterologous Expression and Calcium Imaging for TAS2R Activation

-

Objective: To determine if this compound can activate specific bitter taste receptors.

-

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding a specific human TAS2R (e.g., hTAS2R1) and a promiscuous G-protein alpha subunit (e.g., Gα16/gust44) to couple the receptor to the intracellular calcium signaling pathway.

-

Fluorescent Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Ligand Application: A baseline fluorescence is recorded before the addition of a solution of this compound at various concentrations.

-

Calcium Imaging: Changes in intracellular calcium concentration upon ligand application are monitored by measuring the change in fluorescence intensity using a fluorescence plate reader or a microscope.

-

Data Analysis: The increase in fluorescence is indicative of receptor activation. Dose-response curves can be generated to determine the EC₅₀ value, which represents the concentration of the dipeptide required to elicit a half-maximal response.

-

Absorption and Metabolism

Dipeptides like this compound are primarily absorbed in the small intestine via the peptide transporter 1 (PepT1), a high-capacity, low-affinity transporter. This transporter is responsible for the uptake of a wide variety of di- and tripeptides from the intestinal lumen into the enterocytes.

Once inside the intestinal cells, dipeptides can be hydrolyzed into their constituent amino acids by cytosolic peptidases. These free amino acids are then transported across the basolateral membrane into the bloodstream. It is also possible for a fraction of the intact dipeptide to be transported into circulation.

Other Potential Biological Roles

While the roles of this compound in self-assembly and taste perception are the most well-documented, research into the broader biological activities of dipeptides is an expanding field.

-

Gut Microbiome: Dietary proteins and their breakdown products, including dipeptides, can be utilized by the gut microbiota, potentially influencing the composition and metabolic activity of the microbial community. However, specific studies on the effect of this compound on the gut microbiome are lacking.

-

Incretin Secretion: Some nutrients and their breakdown products can stimulate the release of incretin hormones like GLP-1 and GIP from enteroendocrine cells in the gut. While peptides are known to play a role in this process, the specific effect of this compound has not been elucidated.

Conclusion and Future Directions

The biological relevance of the this compound dipeptide is multifaceted. Its propensity for self-assembly into amyloid-like structures provides a valuable model system for studying the fundamental processes of protein aggregation related to neurodegenerative diseases. Concurrently, its interaction with bitter taste receptors highlights its role in sensory perception and food science.

Future research should focus on several key areas:

-

Quantitative analysis of this compound's interaction with a broader panel of TAS2Rs to determine its specific receptor activation profile and binding affinities.

-

In vivo studies to elucidate the absorption, metabolic fate, and potential systemic effects of orally ingested this compound.

-

Investigation of the influence of this compound on the gut microbiome and its potential downstream effects on host physiology.

-

Exploration of other potential bioactive properties , such as enzyme inhibition or receptor modulation in other physiological systems.

By continuing to explore these avenues, a more complete understanding of the biological significance of the this compound dipeptide can be achieved, potentially leading to new applications in drug development, food technology, and materials science.

References

- 1. Structure, function, and signaling of taste G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research on Bitter Peptides in the Field of Bioinformatics: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Landscape of Monomeric Isoleucyl-Phenylalanine (Ile-Phe): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Isoleucyl-Phenylalanine (Ile-Phe), composed of L-isoleucine and L-phenylalanine, serves as a fundamental model for understanding peptide folding and self-assembly, processes critical to both biological function and pathological aggregation.[1][2] As an analogue of the diphenylalanine motif—the core recognition motif of the Alzheimer's Aβ peptide—this compound has garnered significant interest for its ability to self-associate into ordered nanostructures.[1] This technical guide provides an in-depth analysis of the conformational studies on monomeric this compound, focusing on the intrinsic conformational preferences that precede higher-order assembly. A comprehensive understanding of the monomeric state is crucial for developing strategies to modulate its aggregation and for the rational design of peptide-based therapeutics.

Conformational Preferences and Quantitative Data

The conformation of a dipeptide is primarily defined by the backbone dihedral angles phi (φ) and psi (ψ). These angles dictate the spatial arrangement of the peptide backbone and are influenced by the intrinsic propensities of the constituent amino acid residues, local steric interactions, and the surrounding solvent environment.[3] While extensive datasets exist for general dipeptide conformations, specific quantitative data for monomeric this compound is often embedded within broader computational and experimental studies.

Quantum chemical calculations and molecular dynamics simulations are primary tools for exploring the potential energy surface of dipeptides.[4] These studies reveal that amino acids have distinct preferences for specific regions of the Ramachandran plot. For instance, β-branched amino acids like Isoleucine (Ile) and aromatic residues such as Phenylalanine (Phe) are frequently found in extended β-strand conformations.

The following table summarizes the preferred dihedral angles for Ile and Phe residues in various contexts, providing an approximation of the likely conformational space occupied by monomeric this compound.

| Residue | Secondary Structure Preference | Approximate φ Angle (°) | Approximate ψ Angle (°) | Reference(s) |

| Isoleucine | β-strand | -149 to -90 | +110 to +150 | |

| Phenylalanine | β-strand | -149 to -90 | +110 to +150 | |

| Phenylalanine | Polyproline II (PII) type helix | ~ -75 | ~ +145 |

Note: The values presented are general preferences for these residues and can vary based on the specific dipeptide, solvent conditions, and computational model used.

Experimental Protocols for Conformational Analysis

A variety of experimental techniques are employed to elucidate the conformational landscape of dipeptides in solution and the solid state.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state structure of peptides. Key parameters derived from NMR experiments provide insights into the average conformation.

-

Methodology:

-

Sample Preparation: The this compound dipeptide is dissolved in a suitable solvent, often D₂O or an organic solvent like CDCl₃, to a specific concentration.

-

Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.

-

¹H NMR: Provides information on the chemical environment of protons.

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects spatial proximities between protons, revealing through-space correlations that are indicative of specific conformations. For example, cross-peaks between the amide proton of Phe and the α-proton of Ile would suggest a folded or turn-like structure.

-

-

Analysis: The key observable is the ³J(HN,Hα) coupling constant, which is related to the backbone dihedral angle φ through the Karplus equation. This allows for the estimation of the population of different conformers.

-

2.2 Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the peptide backbone, which are sensitive to conformation.

-

Methodology:

-

Sample Preparation: Samples of this compound are prepared in aqueous solution or as a solid film.

-

Spectral Acquisition:

-

FTIR Spectroscopy: The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the secondary structure. The frequencies of the amide I components can be correlated with the φ dihedral angle.

-

Raman Spectroscopy: Skeletal vibrations in the Raman spectra can serve as indicators for the populations of PII, β, and αR conformations.

-

-

Data Analysis: Deconvolution of the amide I band and analysis of the intensities of amide III and skeletal bands provide a quantitative measure of the conformational distribution.

-

2.3 X-ray Crystallography

X-ray diffraction provides high-resolution structural information of molecules in their crystalline state.

-

Methodology:

-

Crystallization: Single crystals of the this compound dipeptide are grown from a suitable solvent.

-

Data Collection: The crystal is exposed to an X-ray beam, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions and, consequently, the precise dihedral angles of the dipeptide in the crystal lattice are determined. While this provides a static picture, it often reveals a low-energy conformation.

-

Computational Protocols for Conformational Analysis

Computational methods complement experimental data by providing a detailed view of the energy landscape and conformational dynamics.

-

Methodology:

-

Structure Generation: An initial 3D structure of the this compound dipeptide is built.

-